3-{[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one 3-{[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
Brand Name: Vulcanchem
CAS No.: 847403-12-7
VCID: VC6403436
InChI: InChI=1S/C19H18N4O2S2/c1-3-26-18-21-20-17(23(18)13-8-10-14(25-2)11-9-13)12-22-15-6-4-5-7-16(15)27-19(22)24/h4-11H,3,12H2,1-2H3
SMILES: CCSC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O
Molecular Formula: C19H18N4O2S2
Molecular Weight: 398.5

3-{[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one

CAS No.: 847403-12-7

Cat. No.: VC6403436

Molecular Formula: C19H18N4O2S2

Molecular Weight: 398.5

* For research use only. Not for human or veterinary use.

3-{[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one - 847403-12-7

Specification

CAS No. 847403-12-7
Molecular Formula C19H18N4O2S2
Molecular Weight 398.5
IUPAC Name 3-[[5-ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Standard InChI InChI=1S/C19H18N4O2S2/c1-3-26-18-21-20-17(23(18)13-8-10-14(25-2)11-9-13)12-22-15-6-4-5-7-16(15)27-19(22)24/h4-11H,3,12H2,1-2H3
Standard InChI Key WFPSZAUTXCHPLZ-UHFFFAOYSA-N
SMILES CCSC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule consists of a benzothiazol-2-one core linked via a methylene bridge to a 1,2,4-triazole ring. The triazole moiety is substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with an ethylsulfanyl group. This arrangement creates a planar, conjugated system that enhances π-π stacking interactions with biological targets .

Key Structural Features:

  • Benzothiazol-2-one: A bicyclic system with a thiazole ring fused to a benzene ring, known for its electron-deficient properties and role in DNA intercalation .

  • 1,2,4-Triazole: A five-membered aromatic ring with three nitrogen atoms, contributing to hydrogen bonding and metal coordination capabilities .

  • 4-Methoxyphenyl: Enhances lipophilicity and membrane permeability, while the methoxy group participates in hydrophobic interactions.

  • Ethylsulfanyl: A flexible alkylthio group that modulates solubility and may act as a hydrogen bond acceptor.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O₂S₂
Molecular Weight398.5 g/mol
SMILESCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O
InChI KeyWFPSZAUTXCHPLZ-UHFFFAOYSA-N
Topological Polar Surface Area104 Ų

The compound’s logP (estimated) of 3.2 suggests moderate lipophilicity, balancing blood-brain barrier permeability and aqueous solubility. Its topological polar surface area (TPSA) of 104 Ų indicates limited passive diffusion, necessitating active transport mechanisms for cellular uptake.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis involves a multi-step sequence starting from 2-aminobenzothiazole and 4-methoxyphenylhydrazine (Figure 1) . Key steps include:

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazide derivatives with nitriles under acidic conditions.

  • Methylene Bridging: Alkylation of the triazole nitrogen with chloromethylbenzothiazole.

  • Functional Group Modifications: Introduction of ethylsulfanyl via nucleophilic substitution.

Critical Reaction Conditions:

  • Cyclocondensation: Conducted in ethanol/HCl at 80°C for 12 hours, yielding the triazole intermediate with >75% efficiency.

  • Alkylation: Requires anhydrous DMF and K₂CO₃ as a base, achieving 60–65% yield .

  • Purification: Recrystallization from ethanol/water (3:1) provides >95% purity.

Comparative Analysis of Synthetic Routes

  • Cu(I)-Catalyzed Cycloaddition: Between benzothiazole azides and propargylated benzaldehydes.

  • Microwave Assistance: Reduces reaction time from 72 hours to 4 hours .

Biological Activities and Mechanistic Insights

Anticancer Activity

In T47D breast cancer cells, the compound exhibited an IC₅₀ of 13 μM, comparable to Erlotinib (IC₅₀ = 1.3 μM) . Mechanistic studies suggest:

  • EGFR Inhibition: Binding affinity (ΔG = −9.8 kcal/mol) to the epidermal growth factor receptor’s ATP pocket, disrupting downstream MAPK signaling .

  • Apoptosis Induction: Caspase-3 activation (2.8-fold increase) and Bcl-2 suppression (72% downregulation) .

Neurological Applications

Benzothiazole-triazole hybrids show affinity for amyloid-β aggregates (Kd = 4.7 nM), enabling diagnostic imaging in Alzheimer’s disease . This compound’s ethylsulfanyl group may enhance blood-brain barrier penetration, making it a candidate for theranostic probes .

ParameterValue
Hepatic Stability (t₁/₂)>120 minutes (CYP3A4)
Plasma Protein Binding89.2%
Caco-2 Permeability12.6 × 10⁻⁶ cm/s

The compound demonstrates low CYP450 inhibition (IC₅₀ > 50 μM), reducing drug-drug interaction risks . Its high plasma protein binding may limit free drug availability but prolong half-life .

Toxicity Evaluation

  • Acute Toxicity: LD₅₀ > 2000 mg/kg in murine models .

  • Genotoxicity: Negative in Ames test up to 500 μg/mL .

  • Cardiotoxicity Risk: hERG channel inhibition (IC₅₀ = 18 μM), warranting structural modifications for clinical translation .

Comparative Analysis with Structural Analogs

CompoundIC₅₀ (T47D)EGFR Binding (ΔG)Selectivity Index (Normal vs. Cancer)
Target Compound13 μM−9.8 kcal/mol38.5
Erlotinib1.3 μM−10.2 kcal/mol1.2
Gefitinib0.8 μM−11.1 kcal/mol0.9

The compound’s 38.5-fold selectivity for cancer cells over normal fibroblasts (IC₅₀ > 500 μM) surpasses first-line EGFR inhibitors, indicating a favorable therapeutic window .

Future Directions and Challenges

Structural Optimization Priorities

  • Solubility Enhancement: Incorporation of ionizable groups (e.g., morpholine) to improve aqueous solubility.

  • hERG Mitigation: Replace ethylsulfanyl with polar substituents to reduce cardiotoxicity .

Clinical Translation Pathways

  • Phase 0 Microdosing: Radiolabeled versions (¹⁸F or ¹¹C) for PET imaging of EGFR-overexpressing tumors .

  • Combinatorial Regimens: Synergy studies with paclitaxel or trastuzumab to overcome chemoresistance .

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